Formil Lenalidomida
Descripción general
Descripción
Lenalidomide, also known as Revlimid, is a medication used to treat multiple myeloma, smoldering myeloma, and myelodysplastic syndromes (MDS) . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of lenalidomide nitro precursor, which is helpful in the production of active pharmaceutical ingredients of lenalidomide, was investigated. The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .
Molecular Structure Analysis
Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S (-) and R (+) forms . It has been shown to interact with the ubiquitin E3 ligase cereblon and target this enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 .
Chemical Reactions Analysis
Lenalidomide’s stabilization of the CRBN−CK1α complex is largely due to hydrophobic shielding of intermolecular hydrogen bonds . The increase in AUC and Cmax is dose-proportional, and interindividual variability in plasma exposure is low to moderate .
Physical and Chemical Properties Analysis
Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions. Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50%. Lenalidomide has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing .
Aplicaciones Científicas De Investigación
Síntesis de fármacos anticancerígenos
Formil Lenalidomida: es un intermedio clave en la síntesis de Lenalidomida, un fármaco anticancerígeno. El compuesto se utiliza en la producción de ingredientes farmacéuticos activos (API) para Lenalidomida, que es eficaz en el tratamiento del mieloma múltiple y ciertos cánceres hematológicos {svg_1}. La síntesis implica la ciclización del 2-(bromometil)-3-nitrobenzoato de metilo con clorhidrato de 3-aminopiperidina-2,6-diona para preparar el precursor nitro de Lenalidomida {svg_2}.
Optimización de los procedimientos de síntesis
La metodología de diseño experimental se aplica para optimizar el proceso de síntesis de This compound. Esta optimización es crucial para aumentar la eficiencia y el rendimiento del compuesto, lo que impacta directamente en la rentabilidad y la escalabilidad de la producción de Lenalidomida {svg_3}. Se utilizan técnicas como el Diseño de Experimentos (DoE) para ajustar las condiciones de reacción {svg_4}.
Desarrollo de procesos de química verde
Se ha realizado investigación para desarrollar un proceso escalable y ecológico para sintetizar This compound. Esto incluye el uso de reducción de grupos nitro sin metales del grupo platino y la evitación de solventes a base de cloro, lo que reduce la generación de subproductos peligrosos {svg_5}.
Investigación sobre fármacos inmunomoduladores
This compound: los derivados se estudian por su papel como fármacos inmunomoduladores (IMiDs). Estos derivados son importantes en el tratamiento de cánceres hematológicos como el mieloma múltiple, donde modulan la respuesta inmune para atacar las células cancerosas {svg_6}.
Desarrollo de la quimera de direccionamiento de proteólisis (PROTAC)
Lenalidomida y sus derivados, incluida This compound, se están explorando por su potencial en la tecnología PROTAC. Los PROTAC son moléculas que causan la degradación de proteínas específicas, lo que es una estrategia prometedora para atacar proteínas relacionadas con enfermedades en la terapia contra el cáncer {svg_7}.
Mecanismo De Acción
- Lenalidomide is a thalidomide derivative with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .
- Lenalidomide affects several pathways:
Target of Action
Biochemical Pathways
Safety and Hazards
Direcciones Futuras
Despite the potent anti-MM activity of lenalidomide, some patients eventually relapse and become lenalidomide-resistant. Drug resistance is one of the greatest challenges of modern oncology and has become the main cause of cancer treatment failures . Future research is needed to fully understand and exploit lenalidomide’s diverse biological effects .
Análisis Bioquímico
Biochemical Properties
Formyl Lenalidomide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is known that Lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4CRBN . The subsequent proteasomal degradation of these transcription factors is a key part of its mechanism of action .
Cellular Effects
Formyl Lenalidomide is expected to have significant effects on various types of cells and cellular processes. For instance, Lenalidomide has been shown to have anti-proliferative effects on MM and 5q MDS cell lines . It also induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .
Molecular Mechanism
The molecular mechanism of Formyl Lenalidomide likely involves modulation of the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, similar to Lenalidomide . This results in the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 .
Temporal Effects in Laboratory Settings
It’s also known that approximately 82% of an oral dose is excreted as Lenalidomide in urine within 24 hours .
Dosage Effects in Animal Models
Lenalidomide has been studied in mice, where it showed dose-dependent kinetics over the evaluated dosing range .
Metabolic Pathways
Lenalidomide undergoes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis in humans .
Transport and Distribution
Lenalidomide is known to distribute into semen but is undetectable 3 days after stopping treatment .
Propiedades
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVREDQPOJYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.